2-Chloro-N-(5-chloro-2,1-benzisothiazol-3-yl)acetamide
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Overview
Description
2-Chloro-N-(5-chloro-2,1-benzisothiazol-3-yl)acetamide is a chemical compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(5-chloro-2,1-benzisothiazol-3-yl)acetamide typically involves the reaction of 5-chloro-2,1-benzisothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(5-chloro-2,1-benzisothiazol-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted benzisothiazole derivatives.
Oxidation: Formation of oxidized benzisothiazole compounds.
Reduction: Formation of reduced benzisothiazole derivatives.
Scientific Research Applications
2-Chloro-N-(5-chloro-2,1-benzisothiazol-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(5-chloro-2,1-benzisothiazol-3-yl)acetamide involves its interaction with specific molecular targets in biological systems. It can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(6-chloro-benzothiazol-2-yl)-acetamide
- 2-Chloro-N-(5-chlorobenzo[d]oxazol-2-yl)acetamide
Comparison
Compared to similar compounds, 2-Chloro-N-(5-chloro-2,1-benzisothiazol-3-yl)acetamide may exhibit unique properties due to the specific positioning of the chloro and acetamide groups.
Properties
CAS No. |
91991-19-4 |
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Molecular Formula |
C9H6Cl2N2OS |
Molecular Weight |
261.13 g/mol |
IUPAC Name |
2-chloro-N-(5-chloro-2,1-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C9H6Cl2N2OS/c10-4-8(14)12-9-6-3-5(11)1-2-7(6)13-15-9/h1-3H,4H2,(H,12,14) |
InChI Key |
MWVGQHMMBHCMNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSC(=C2C=C1Cl)NC(=O)CCl |
Origin of Product |
United States |
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